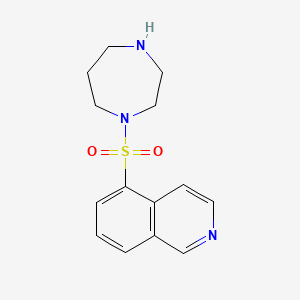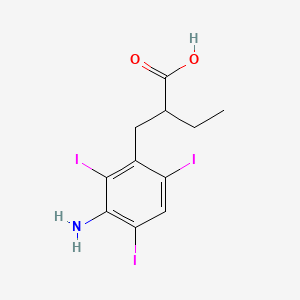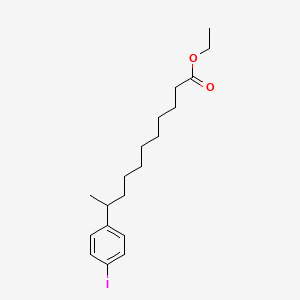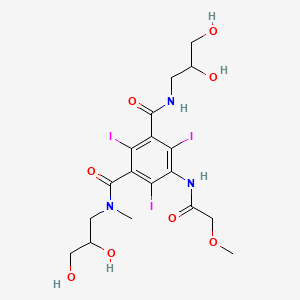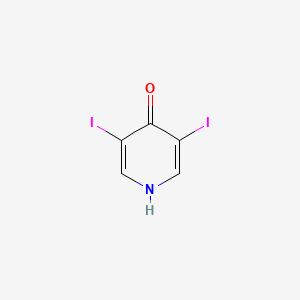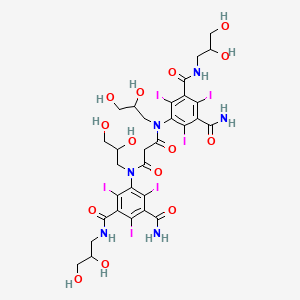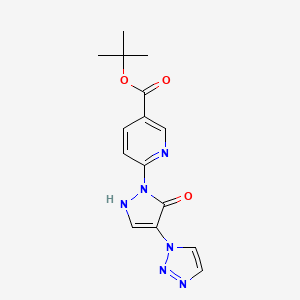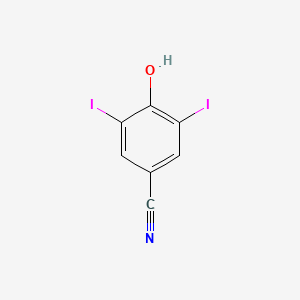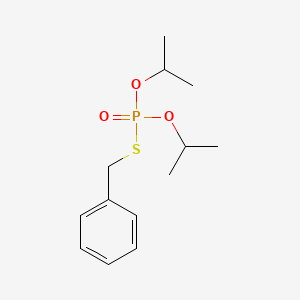
异丙苯磷
描述
Iprobenfos is an organic thiophosphate that is the S-benzyl O,O-diisopropyl ester of phosphorothioic acid . It is used as a rice fungicide to control leaf and ear blast, stem rot, and sheath blight . It has a role as a phospholipid biosynthesis inhibitor and an antifungal agrochemical .
Synthesis Analysis
A molecularly imprinted polymer (MIP) was synthesized and employed as a sorbent for pipette-tip micro solid phase extraction of profenofos insecticide in seawater, rice, and fish samples . The instrument employed for quantitation was spectrophotometry .
Molecular Structure Analysis
The molecular formula of Iprobenfos is C13H21O3PS . The IUPAC name is di(propan-2-yloxy)phosphorylsulfanylmethylbenzene . The InChI is 1S/C13H21O3PS/c1-11(2)15-17(14,16-12(3)4)18-10-13-8-6-5-7-9-13/h5-9,11-12H,10H2,1-4H3 .
Chemical Reactions Analysis
In a research, a molecularly imprinted polymer (MIP) was synthesized and employed as a sorbent for pipette-tip micro solid phase extraction of profenofos insecticide in seawater, rice, and fish samples .
Physical And Chemical Properties Analysis
Iprobenfos has a molecular weight of 288.34 g/mol . Its density is 1.1±0.1 g/cm3 . The boiling point is 354.4±35.0 °C at 760 mmHg . The vapour pressure is 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 57.6±3.0 kJ/mol . The flash point is 168.1±25.9 °C . The index of refraction is 1.514 . The molar refractivity is 77.2±0.3 cm3 . The polar surface area is 71 Å2 . The polarizability is 30.6±0.5 10-24 cm3 . The surface tension is 38.8±3.0 dyne/cm . The molar volume is 256.4±3.0 cm3 .
科学研究应用
环境归趋和生态毒性
异丙苯磷因其环境归趋而备受关注,包括其在环境中的降解方式及其潜在的生态毒性。 该领域的研究重点在于了解这种杀虫剂在土壤和水中的行为、其持久性及其对非目标生物的影响 .
水污染研究
已经开展了研究来了解异丙苯磷在地表水中的存在情况,尤其是杀虫剂施用后从农业田地流入地表水。 这些研究对于评估水污染风险和制定减轻此类风险的策略至关重要 .
分析化学应用
可以使用反相高效液相色谱 (HPLC) 方法分析异丙苯磷。 该应用对于开发用于检测和量化各种样品中异丙苯磷的分析技术具有重要意义 .
农业杀虫剂监测
在农业中,监测异丙苯磷作为杀虫剂的有效性和其在作物中的残留水平。 这对于确保食品安全和符合监管机构设定的最大残留限量至关重要 .
毒性生物测定
进行毒性生物测定以确定影响水生生物(如鱼类)的异丙苯磷致死浓度。 这项研究有助于了解异丙苯磷对水生生态系统的影响 .
杀虫剂残留分析
异丙苯磷也是开发新的杀虫剂残留分析方法的研究对象。 这包括创建能够检测食品中异丙苯磷存在的传感器或测定法 .
安全和危害
Iprobenfos is highly flammable and toxic if swallowed . It is harmful if swallowed, toxic in contact with skin, and toxic if inhaled . It causes damage to organs and is toxic to aquatic life with long-lasting effects . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
未来方向
A new aptamer-based colorimetric multi-aptasensor was successfully used for the sensitive detection of Iprobenfos . This multi-aptasensor was successfully implemented in spiked rice samples and the accuracies of this AuNP-based multi-aptasensor were around 80 and 90% in spiked paddy and polished rice samples, respectively . This aptamer EIA2 could be applied not only for the detection of pesticides from real samples in agriculture field as POC, but also can be used as a bioreceptor for other types of aptasensors .
作用机制
Target of Action
Iprobenfos, an organophosphate fungicide, primarily targets the process of phospholipid biosynthesis . It is also known to inhibit acetylcholinesterase , a key enzyme in the nervous system .
Mode of Action
The proposed mode of action of Iprobenfos is the inhibition of phospholipid synthesis . This interaction disrupts the normal function of cells, leading to the death of the pathogenic fungi. Additionally, like other organophosphates, Iprobenfos can inhibit acetylcholinesterase, leading to an accumulation of acetylcholine in the synaptic cleft and resulting in overstimulation of nicotinic and muscarinic receptors .
Biochemical Pathways
By inhibiting phospholipid biosynthesis, Iprobenfos disrupts the integrity of cellular membranes. This affects multiple downstream biochemical pathways, ultimately leading to cell death . The inhibition of acetylcholinesterase also disrupts normal neuronal signaling, which can have various effects depending on the organism and the specific cells affected .
Pharmacokinetics
As a systemic fungicide, it is known to be absorbed and translocated within the plant tissues
Result of Action
The primary result of Iprobenfos’s action is the effective control of fungal diseases on crops, particularly rice . By inhibiting phospholipid biosynthesis, it causes the death of pathogenic fungi, thereby protecting the plants . It’s important to note that iprobenfos is also toxic to non-target species, including humans .
Action Environment
The efficacy and stability of Iprobenfos can be influenced by various environmental factors. For instance, its potential for particle-bound transport suggests that it can be distributed in the environment, which could affect its action
属性
IUPAC Name |
di(propan-2-yloxy)phosphorylsulfanylmethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21O3PS/c1-11(2)15-17(14,16-12(3)4)18-10-13-8-6-5-7-9-13/h5-9,11-12H,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOAHACKGGIURQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(OC(C)C)SCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21O3PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7058040 | |
| Record name | Iprobenfos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7058040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Iprobenfos | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031768 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.4 mg/mL at 20 °C | |
| Record name | Iprobenfos | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031768 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
26087-47-8 | |
| Record name | Iprobenfos | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26087-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iprobenfos [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026087478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iprobenfos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7058040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-benzyl diisopropyl phosphorothioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.120 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IPROBENFOS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OV3YOE2895 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Iprobenfos | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031768 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C | |
| Record name | Iprobenfos | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031768 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of iprobenfos?
A1: While the exact mechanism of action of iprobenfos remains unclear, research suggests that it disrupts fungal growth by interfering with the synthesis of phospholipids and fatty acids. []
Q2: Are there any known synergistic effects of iprobenfos with other fungicides?
A2: Yes, iprobenfos exhibits synergistic effects when combined with malathion against malathion-resistant strains of the mosquito Culex pipiens pallens by inhibiting alpha-naphthyl acetate (α-NA) esterase activity. [] It also shows synergy with bixafen, enhancing its efficacy against various plant pathogens in crops like wheat, barley, and rice. []
Q3: Does iprobenfos affect nitrate uptake and assimilation in fungi?
A3: Yes, studies using Aspergillus nidulans strains showed that iprobenfos at 0.25R (R being the recommended dose) inhibited nitrate uptake by 94% in wild-type, 54% in nrtA1 mutants, and 100% in nrtB110 mutants. []
Q4: What is the molecular formula and weight of iprobenfos?
A4: The molecular formula of iprobenfos is C11H15ClO3PS, and its molecular weight is 308.76 g/mol.
Q5: How does the formulation of iprobenfos influence its efficacy?
A5: The formulation of iprobenfos significantly impacts its efficacy. In a study comparing the effectiveness of different pesticide mixtures against rice plant hoppers, a mixture of 25% buprofezin and 40% iprobenfos showed significantly increased control efficiency against both nymphs and adults. []
Q6: Does iprobenfos exhibit any catalytic activity?
A6: Based on the provided research papers, there is no evidence to suggest that iprobenfos possesses catalytic properties. Its primary function is fungicidal, achieved through the disruption of fungal metabolic processes.
Q7: Have any QSAR (Quantitative Structure-Activity Relationship) models been developed for iprobenfos or its derivatives?
A7: While the provided abstracts don't explicitly mention QSAR models for iprobenfos, a study on the synthesis and fungicidal activity of new thiophosphorylated monoterpenoids, including a derivative of iprobenfos, suggests the potential for developing such models. The study demonstrated that modifications to the structure of the parent compound could significantly affect its volatility and antifungal activity. []
Q8: How do structural modifications of iprobenfos affect its fungicidal activity?
A8: Research on 6-alkyl six-membered cyclic thiophosphates, structurally similar to iprobenfos, showed that modifications to the alkyl group at the 6-position significantly impacted their fungicidal activity against Pythium sp. and Corticium rolfsii. []
Q9: Are there specific formulation strategies to enhance the stability or bioavailability of iprobenfos?
A9: Although the provided abstracts do not delve into specific formulation strategies for iprobenfos, they highlight its use in various formulations like emulsifiable concentrates, wettable powders, and granules. [, ] These formulations likely address challenges related to solubility, stability, and controlled release of the active ingredient in the environment.
Q10: What are the primary concerns regarding the environmental fate of iprobenfos?
A10: Iprobenfos has been detected in river water samples, indicating its potential to contaminate aquatic ecosystems. [] Furthermore, research highlighted the importance of considering the environmental fate of iprobenfos during the pesticide registration process. []
Q11: What is known about the absorption, distribution, metabolism, and excretion (ADME) of iprobenfos in various organisms?
A11: The provided research papers primarily focus on the environmental fate and toxicity of iprobenfos, offering limited information about its ADME properties in different organisms.
Q12: What are the typical in vitro methods used to assess the efficacy of iprobenfos against fungal pathogens?
A12: Researchers commonly employ techniques like the poisoned food technique, well diffusion, and disc diffusion assays to evaluate the antifungal activity of iprobenfos against various fungal species in laboratory settings. [, ]
Q13: Are there any known cases of resistance to iprobenfos in plant pathogens?
A13: Yes, studies have reported the emergence of iprobenfos resistance in Pyricularia oryzae, the causal agent of rice blast disease. [] Resistance mechanisms likely involve mutations in genes encoding proteins involved in fungicide detoxification or target site modification.
Q14: What are the toxicological effects of iprobenfos on non-target organisms?
A14: Research on loaches exposed to iprobenfos under field conditions showed a 10% cumulative mortality rate within seven days, indicating potential risks to aquatic organisms. [] Additionally, studies on zooplankton communities revealed that while iprobenfos might not have an immediate impact on abundance, it could alter species composition and diversity. []
Q15: What analytical methods are commonly used for the detection and quantification of iprobenfos in environmental samples?
A15: Gas chromatography coupled with electron capture detection (GC-ECD) and gas chromatography-mass spectrometry (GC-MS) are the predominant techniques used for the analysis of iprobenfos residues in environmental matrices like water and soil. [, , , ]
Q16: Are there effective methods for removing iprobenfos from contaminated water?
A16: While the provided research doesn't specify particular methods for iprobenfos removal, a study on riverbank filtration systems demonstrated a 77% removal rate for iprobenfos from sewage plant effluent-impacted river water. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



